

# Refametinib overall survival pancreatic cancer

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Refametinib

CAS No.: 923032-37-5

Cat. No.: S548793

Get Quote

## Clinical Profile of Refametinib + Gemcitabine

| Parameter                              | Results                                                                                                                    |
|----------------------------------------|----------------------------------------------------------------------------------------------------------------------------|
| Study Design                           | Phase I/II, single-arm, open-label [ [1]]                                                                                  |
| Patient Population                     | Advanced pancreatic cancer (first-line treatment) [ [2] [3]]                                                               |
| Recommended Dose                       | Refametinib 50 mg twice daily + Gemcitabine 1000 mg/m <sup>2</sup> [ [2] [3]]                                              |
| Objective Response Rate (ORR)          | 23% (all patients); 48% in patients without detectable <i>KRAS</i> mutations vs. 28% with <i>KRAS</i> mutations [ [2] [3]] |
| Disease Control Rate (DCR)             | 73% (all patients) [ [2] [3]]                                                                                              |
| Median Progression-Free Survival (PFS) | 6.2 months [ [1]]; 8.8 months ( <i>KRAS</i> wild-type) vs. 5.3 months ( <i>KRAS</i> mutant) [ [2] [3]]                     |
| Median Overall Survival (OS)           | 8.9 months [ [1]]; 18.2 months ( <i>KRAS</i> wild-type) vs. 6.6 months ( <i>KRAS</i> mutant) [ [2] [3]]                    |
| Common Treatment-Emergent Toxicities   | Thrombocytopenia, fatigue, anemia, peripheral edema [ [2] [3]]                                                             |

| Parameter                   | Results                                                                    |
|-----------------------------|----------------------------------------------------------------------------|
| Pharmacokinetic Interaction | No interaction observed between refametinib and gemcitabine [ [2] [3] [1]] |

## Experimental Protocol Overview

For the key phase IIa study, the experimental methodology was as follows [ [2] [3] [1]]:

- **Patient Enrollment:** The study enrolled 90 patients with untreated, advanced pancreatic cancer.
- **Treatment Schedule:**
  - **Refametinib** was administered orally at 50 mg twice daily, continuously.
  - **Gemcitabine** was administered intravenously at a standard dose of 1000 mg/m<sup>2</sup> on Days 1, 8, and 15 of a 28-day cycle.
- **Primary Endpoints:** The study aimed to determine the maximum tolerated dose (Phase I) and to assess overall response rate (ORR) and safety (Phase II).
- **Biomarker Analysis:** Circulating tumor DNA (ctDNA) was analyzed to determine the *KRAS* mutational status of patients, which was used for subgroup efficacy analysis.

## Mechanism of Action and Workflow

**Refametinib** targets a critical signaling pathway in pancreatic cancer. The diagram below illustrates the pathway and the drug's role.



[Click to download full resolution via product page](#)

The clinical development workflow for **refametinib** plus gemcitabine involved a multi-stage process as shown below.



[Click to download full resolution via product page](#)

## Interpretation of Key Findings

- **Efficacy in Context:** The combination showed a **promising objective response rate**, particularly notable in the biomarker-selected subgroup of patients without detectable *KRAS* mutations in ctDNA [2] [3] [1].
- **KRAS Status is Key:** The strong trend towards improved outcomes in *KRAS* wild-type patients suggests that **KRAS status is a potential predictive biomarker** for patient selection, warranting confirmation in larger studies [2] [3].
- **Future Development:** The future of **refametinib** in pancreatic cancer is uncertain. While these results are encouraging, the **standard first-line treatments** for advanced disease remain FOLFIRINOX and gemcitabine plus nab-paclitaxel, which demonstrated superior overall survival in their respective phase III trials [4].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. First Line Treatment for Metastatic Pancreatic Adenocarcinoma [[primescholars.com](#)]
2. Phase I/II Study of Refametinib (BAY 86-9766) in Combination with... [[link.springer.com](#)]
3. Phase I/II Study of Refametinib (BAY 86-9766) in ... [[pubmed.ncbi.nlm.nih.gov](#)]
4. Pancreas adenocarcinoma: novel therapeutics - Krantz [[cco.amegroups.org](#)]

To cite this document: Smolecule. [Refametinib overall survival pancreatic cancer]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548793#refametinib-overall-survival-pancreatic-cancer>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)